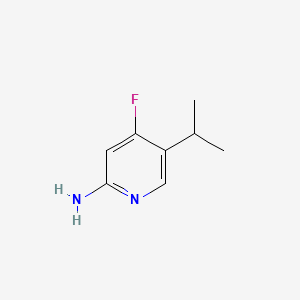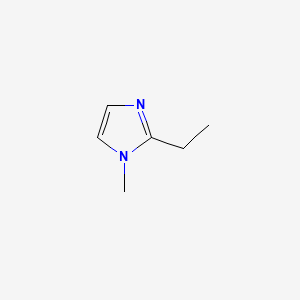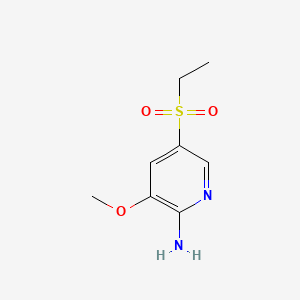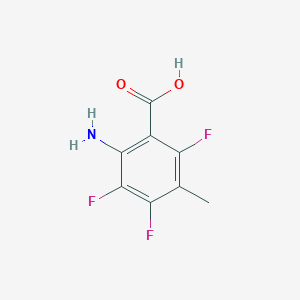![molecular formula C15H27N3O3 B13936219 [3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)
[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclobutyl ring, a piperazine moiety with an acetyl group, and a carbamic acid esterified with a tert-butyl group. Its unique structure allows it to participate in diverse chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Acetylation: The piperazine moiety is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Carbamate Formation: The final step involves the formation of the carbamic acid tert-butyl ester using tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted piperazines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its piperazine moiety is particularly useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.
Mecanismo De Acción
The mechanism of action of [3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The acetyl group may enhance the compound’s binding affinity and specificity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s overall conformation and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(4-Benzylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester
- [3-(4-Methylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester
- [3-(4-Ethylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, [3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester stands out due to its acetyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclobutyl ring also imparts unique steric and electronic properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H27N3O3 |
|---|---|
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(4-acetylpiperazin-1-yl)cyclobutyl]carbamate |
InChI |
InChI=1S/C15H27N3O3/c1-11(19)17-5-7-18(8-6-17)13-9-12(10-13)16-14(20)21-15(2,3)4/h12-13H,5-10H2,1-4H3,(H,16,20) |
Clave InChI |
YUSRQJSDRRFCIK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C2CC(C2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


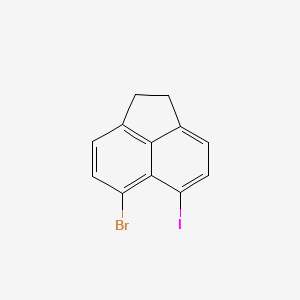

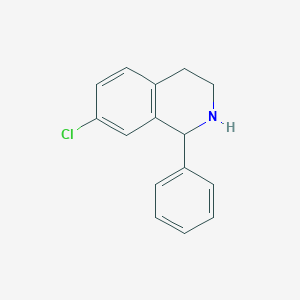

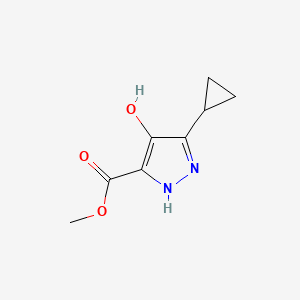
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester](/img/structure/B13936175.png)
![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
